Octadecylbenzenesulphonic acid

Description

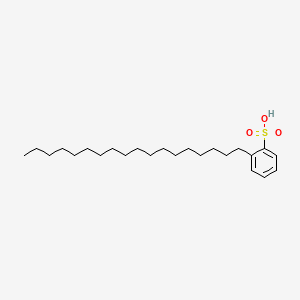

Structure

2D Structure

Properties

CAS No. |

93820-24-7 |

|---|---|

Molecular Formula |

C24H42O3S |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

2-octadecylbenzenesulfonic acid |

InChI |

InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27) |

InChI Key |

AQQPJNOXVZFTGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthesis Pathways for Octadecylbenzenesulphonic Acid

The primary and most established method for synthesizing this compound is through the sulphonation of octadecylbenzene. researchgate.net This process involves the introduction of a sulphonic acid group (-SO₃H) onto the benzene (B151609) ring of the octadecylbenzene molecule. The long alkyl chain of octadecylbenzene directs the substitution to the para position on the benzene ring, resulting in p-octadecylbenzenesulphonic acid. researchgate.net Common sulphonating agents include concentrated sulphuric acid, oleum (B3057394) (a solution of sulphur trioxide in sulphuric acid), or sulphur trioxide gas. google.comcore.ac.uk A notable synthesis route involves reacting octadecylbenzene with chlorosulphonic acid in a solvent like chloroform (B151607) to produce the desired acid. mdpi.com

The sulphonation of octadecylbenzene follows an electrophilic aromatic substitution (EAS) mechanism. chemistrysteps.com The electrophile in this reaction is typically sulphur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.com Due to the strong electron-withdrawing nature of the three oxygen atoms, the sulphur atom in SO₃ is highly electrophilic. chemistrysteps.com

The mechanism proceeds in two main steps:

Electrophilic Attack: The π-electron system of the octadecylbenzene ring attacks the electrophilic sulphur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the new -SO₃H group. This step restores the aromaticity of the benzene ring, yielding the final product, this compound. chemistrysteps.com

Optimizing the synthesis of this compound is crucial for industrial efficiency and product quality. Key strategies focus on reaction conditions and the choice of reagents.

Controlling Reaction Temperature: The temperature of the sulphonation reaction is a critical parameter. For instance, in a system using 100% sulphuric acid, the reaction with octadecylbenzene is controlled to stay below 35°C to generate the sulphonic acid. google.com

Choice of Sulphonating Agent: While sulphuric acid is effective, agents like liquid sulphur trioxide can also be used. njit.edu The use of stabilized liquid sulphur trioxide can allow for better control over the rate of sulphonation. njit.edu

Reactor Design: The physical setup of the reaction can significantly impact the outcome. A low-cost, low-corrosion preparation system has been designed using a ceramic reaction tower and an enamel reaction kettle instead of a more expensive falling-film tower. google.com This system is reported to reduce equipment corrosion and minimize side reactions like coking, leading to a purer product with better color. google.com

Reagent Ratios: Adjusting the molar ratio of reactants can drive the reaction towards completion. For example, using a slight excess of the sulphonating agent is a common practice. google.com

| Parameter | Optimization Strategy | Benefit |

| Temperature | Maintain below 35°C | Prevents side reactions and degradation |

| Sulphonating Agent | Use of stabilized liquid SO₃ or 100% H₂SO₄ | Controlled reaction rate, reduced acid mist google.comnjit.edu |

| Reactor Type | Ceramic column plate tower | Lower cost, reduced corrosion, improved product color google.com |

| Purity | Avoidance of over-sulphonation | Higher quality final product google.com |

Derivatization to Octadecylbenzenesulphonate Salts

This compound is often converted into its salt form, known as octadecylbenzenesulphonates, to modify its physical and chemical properties for various applications. This is typically achieved through a neutralization reaction.

The synthesis of metal octadecylbenzenesulphonates is generally straightforward, involving the reaction of this compound with a corresponding metal base, such as a hydroxide (B78521) or oxide. academie-sciences.fr

Barium Octadecylbenzenesulphonate: This salt can be prepared by reacting this compound with barium hydroxide. academie-sciences.fr In a typical laboratory synthesis, the acid and excess barium hydroxide are heated in a solvent like n-octyl alcohol for several hours until the solution becomes neutral, indicating the completion of the reaction. academie-sciences.fr

Calcium Octadecylbenzenesulphonate: The synthesis of the calcium salt follows a similar neutralization pathway, reacting the sulphonic acid with a suitable calcium source. smolecule.com

Zinc Octadecylbenzenesulphonate: The preparation of the zinc salt also involves the initial synthesis of this compound, followed by a neutralization step with a zinc compound. smolecule.com

The fundamental mechanism for these derivatizations is an acid-base neutralization reaction:

2 R-SO₃H + M(OH)₂ → (R-SO₃)₂M + 2 H₂O

Where 'R' represents the octadecylphenyl group and 'M' represents a divalent metal such as Ba, Ca, or Zn. The driving force for the reaction is the formation of water and the stable metal salt. The metal ion in the resulting salt can form complexes with other molecules through coordination bonds, which is a key aspect of their function in certain applications. semanticscholar.org

| Metal Salt | Precursors | General Reaction Type |

| Barium Octadecylbenzenesulphonate | This compound, Barium hydroxide | Neutralization academie-sciences.fr |

| Calcium Octadecylbenzenesulphonate | This compound, Calcium source | Neutralization smolecule.com |

| Zinc Octadecylbenzenesulphonate | This compound, Zinc source | Neutralization smolecule.com |

While specific research detailing green chemistry approaches for the derivatization of this compound is not extensively documented in the provided context, the principles of green chemistry can be applied. The primary derivatization reaction, neutralization, is inherently atom-economical, with water being the main byproduct.

Further green improvements could focus on:

Solvent Selection: Utilizing water or other environmentally benign solvents instead of organic solvents like n-octyl alcohol where possible.

Energy Efficiency: Designing processes that operate at lower temperatures and pressures, thereby reducing energy consumption. The use of highly reactive and efficient catalysts could facilitate this.

Waste Reduction: The synthesis of the initial octadecylbenzene from waste cooking oil is an example of utilizing renewable feedstocks and reducing waste. google.com

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Quantification Techniques (e.g., HPLC, Ion Exclusion Chromatography)

Chromatographic methods are essential for separating octadecylbenzenesulphonic acid from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of organic acids. core.ac.uk Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds like this compound due to its long alkyl chain. myfoodresearch.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (ODS, C18), is used in the column. jrespharm.com The mobile phase is a more polar solvent mixture, often consisting of acetonitrile, methanol, and an aqueous buffer like acetic acid. myfoodresearch.comjrespharm.com The separation is based on the hydrophobic interactions between the octadecyl chain of the analyte and the C18 stationary phase. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule possesses a UV chromophore. jrespharm.comchromatographyonline.com This method allows for the simultaneous separation and quantification of the target compound. myfoodresearch.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

| Column | Inertsil ODS (C18), 250 x 4.6 mm, 5µm | C18 columns are standard for reversed-phase separation of hydrophobic molecules. jrespharm.com |

| Mobile Phase | Acetonitrile:Methanol:0.1% Acetic Acid | A common solvent system for separating organic acids, balancing polarity for effective elution. jrespharm.com |

| Flow Rate | 0.7 - 1.0 mL/min | A typical analytical flow rate ensuring good separation and peak shape. myfoodresearch.com |

| Detection | UV at 254 nm or 272 nm | The benzene ring absorbs in the UV range, allowing for sensitive detection. core.ac.ukmyfoodresearch.com |

| Column Temp. | 28°C | Temperature control ensures reproducible retention times. myfoodresearch.com |

Ion Exclusion Chromatography (IEC): IEC is another powerful technique used to separate ionic compounds, like sulphonic acids, from non-ionic compounds or to separate mixtures of acids based on their pKa values. researchgate.net The method is particularly effective for analyzing weak to moderately strong organic acids. chromatographyonline.comresearchgate.net The stationary phase is typically a high-capacity, fully sulfonated cation-exchange resin based on a polystyrene-divinylbenzene polymer, which is stable in the acidic mobile phases required for analysis. chromatographyonline.comosti.govlibretexts.org The retention mechanism involves the exclusion of the ionized acid from the pores of the resin, which are occupied by the mobile phase. Stronger acids are eluted first, while weaker acids, which are less ionized in the acidic eluent, can penetrate the resin pores and are retained longer. chromatographyonline.comresearchgate.net

Spectroscopic Elucidation of Molecular Structure and Interactions (e.g., FTIR, NMR, UV/Vis Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular fingerprint, atomic connectivity, and electronic structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com The resulting spectrum serves as a unique molecular fingerprint. thermofisher.com For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3400-3200 (broad) | O-H stretch | Sulphonic Acid (-SO₃H) | scielo.org.mx |

| 3100-3000 | C-H stretch | Aromatic Ring | scielo.org.mx |

| 2927 & 2860 | C-H stretch (asymmetric & symmetric) | Aliphatic Chain (-CH₂, -CH₃) | scielo.org.mx |

| 1600 & 1475 | C=C stretch | Aromatic Ring | researchgate.net |

| 1250-1120 & 1080-1010 | S=O stretch (asymmetric & symmetric) | Sulphonic Acid (-SO₃) | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov

¹H NMR: The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms. For this compound, distinct signals would appear for the protons on the aromatic ring, the long aliphatic octadecyl chain, and the acidic proton of the sulphonic acid group. savemyexams.com The chemical shifts are reported relative to a standard, tetramethylsilane (B1202638) (TMS). msu.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. chemguide.co.uk Signals for the aromatic carbons would appear downfield (higher ppm) compared to the signals for the numerous carbons in the aliphatic chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Rationale/Reference |

| ¹H | Aromatic (Ar-H) | 7.2 - 7.8 | Deshielded protons on the benzene ring. |

| ¹H | Aliphatic (-CH₂-)n | 1.2 - 1.6 | Protons of the long alkyl chain, typically forming a large, overlapping signal. nih.gov |

| ¹H | Terminal Methyl (-CH₃) | 0.8 - 0.9 | Shielded protons at the end of the alkyl chain. nih.gov |

| ¹H | Sulphonic Acid (-SO₃H) | 10.0 - 12.0 | Highly deshielded acidic proton, signal may be broad. savemyexams.com |

| ¹³C | Aromatic (Ar-C) | 125 - 150 | Deshielded carbons of the benzene ring. chemguide.co.uk |

| ¹³C | Aliphatic (-CH₂-, -CH₃) | 14 - 40 | Shielded carbons of the long alkyl chain. chemguide.co.uk |

UV/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. azooptics.com It is primarily used to study molecules containing chromophores, such as conjugated systems. libretexts.orglongdom.org The benzene ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region due to π→π* electronic transitions. azooptics.com The position and intensity of the absorption maximum (λmax) can provide information about the aromatic system and its substitution.

Thermal Analysis Methods for Reaction and System Behavior (e.g., DSC)

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. univr.it It is widely used to determine the thermal stability of materials and to characterize thermal transitions such as melting, crystallization, and decomposition. iaea.orgnih.govnetzsch.com A DSC analysis of this compound would reveal its melting point and the temperature range over which it decomposes. google.com Such data are critical for understanding the material's thermal stability. For related long-chain alkylbenzenesulfonic acids, DSC has been used to identify complex thermal behaviors, including the formation of liquid crystalline phases. researchgate.netresearchgate.net The crucible material (e.g., glass, stainless steel, gold) can sometimes influence the observed thermal events by catalyzing reactions. icheme.org

Table 4: Representative Data from a DSC Analysis of an Alkylbenzenesulphonic Acid

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Interpretation | Reference |

| Endotherm | 100 - 120 | - | Melting transition from solid to liquid/liquid crystal phase. researchgate.net | |

| Exotherm | > 280 | + | Onset of thermal decomposition. researchgate.neticheme.org |

Surface Morphological and Elemental Characterization (e.g., SEM, EDX)

These techniques are used to visualize the microscopic structure and determine the elemental makeup of solid-state materials.

Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. mdpi.com It provides detailed information about surface topography, morphology, and particle size. mdpi.comresearchgate.net For solid samples of this compound, SEM could be used to characterize its crystalline structure, surface texture, and the size and shape of its particles. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX (also known as EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org When the electron beam from the SEM strikes the sample, it stimulates the emission of characteristic X-rays from the atoms present. ebatco.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative determination of the elemental composition. wikipedia.orgebatco.com An EDX analysis of this compound would confirm the presence of its constituent elements: Carbon (C), Oxygen (O), and Sulfur (S).

Table 5: Expected Elemental Composition of this compound (C₂₄H₄₂O₃S) by EDX

| Element | Symbol | Atomic Number | Expected Detection |

| Carbon | C | 6 | Yes |

| Oxygen | O | 8 | Yes |

| Sulfur | S | 16 | Yes |

| Hydrogen | H | 1 | Not detectable by EDX |

Note: EDX cannot detect very light elements like Hydrogen.

Mechanistic Investigations of Interfacial Phenomena

Surface Activity and Adsorption Mechanisms

As an anionic surfactant, octadecylbenzenesulphonic acid exhibits significant surface activity, driven by its amphiphilic structure, which consists of a long hydrophobic octadecyl chain and a hydrophilic benzenesulphonic acid head group. This structure dictates its tendency to accumulate at interfaces, thereby altering the interfacial properties.

The adsorption of this compound and its shorter-chain analogues, linear alkylbenzene sulphonates (LAS), onto solid surfaces is a complex process governed by a combination of interactions, including hydrophobic, electrostatic, hydrogen bonding, and covalent bonding. The dominant mechanism depends on the nature of the substrate and the surrounding environmental conditions.

On Mineral Oxides (e.g., Hematite (B75146), Alumina): The adsorption on mineral surfaces is strongly influenced by the surface charge of the mineral. For instance, the adsorption of dodecylbenzene (B1670861) sulfonate (DBS) on hematite increases as the pH decreases from 10.5 to 8. researchgate.net This is because a lower pH leads to a more positively charged surface, enhancing the electrostatic attraction with the anionic sulfonate head group.

On Clays (e.g., Bentonite (B74815), Kaolinite): Spectroscopic studies have confirmed the adsorption of linear alkylbenzene sulphonates (LABS) on kaolinite (B1170537) and bentonite clays. researchgate.net The adsorption of LAS on organophilic bentonites is typically characterized as a relatively fast, monolayer adsorption process. mdpi.com In contrast, adsorption on kaolinite can be a two-stage process that may lead to the formation of apparent multilayers. mdpi.com

On Carbonaceous Materials (e.g., Biochars, Activated Carbon): The adsorption of dodecylbenzenesulphonic acid (DBSA) on biochars derived from corn straw and poplar leaves is a complex process involving multiple mechanisms. mdpi.com These include partitioning, anion exchange, the formation of hydrogen bonds, covalent bonds, and charge-transfer interactions. mdpi.com The specific adsorption sites on these materials can include C=O, C-O, aromatic C, and aromatic C-H groups. mdpi.com Adsorption on activated carbon is also highly effective, driven by dispersion forces between the aromatic rings of the adsorbate and the graphene surfaces of the carbon. nih.gov

On Silica (B1680970): In systems containing silica, water, and oil, the presence of water can enhance the adsorption of organic acids like benzoic acid from the organic phase onto the silica surface. nih.gov Adsorption on silica surfaces can occur via hydrogen-bonded silanols. researchgate.net

The primary driving forces for adsorption often involve a combination of hydrophobic interactions between the long alkyl chains and the surface, and specific chemical or electrostatic interactions involving the sulfonate group. mdpi.com

The rate and extent of this compound adsorption are highly sensitive to environmental factors.

Influence of pH: The solution pH is a critical parameter. For anionic surfactants like alkylbenzene sulphonates, a decrease in pH generally leads to increased adsorption on many substrates. researchgate.netnih.gov In a low pH environment, the dissociation of the sulphonic acid group is suppressed, reducing the negative charge and diminishing electrostatic repulsion with negatively charged surfaces. researchgate.netksu.kz This suppression of dissociation can cause the surfactant to behave more like a nonionic surfactant, forming micelles at lower concentrations. researchgate.netksu.kz Conversely, in a strongly alkaline environment (e.g., pH=12), a typically positive adsorbate can become negatively charged, leading to electrostatic attraction with a positively charged surface, which favors adsorption. nih.gov The adsorption of dodecylbenzene sulfonate (DBS) on hematite, for example, was found to increase as the pH was lowered. researchgate.net

Influence of Temperature: Temperature affects both the kinetics and thermodynamics of adsorption. An increase in temperature can enhance the kinetic energy and mobility of adsorbate molecules, potentially leading to a faster adsorption rate. researchgate.netnih.gov However, the effect on adsorption capacity at equilibrium depends on the nature of the process. For physical adsorption, which is typically exothermic, an increase in temperature can weaken the binding forces between the surfactant and the adsorbent surface, resulting in a decrease in adsorption capacity. nih.govresearchgate.net Conversely, if the process is endothermic, increasing the temperature will favor adsorption. redalyc.org Thermodynamic studies of phenolic compounds on polymeric adsorbents, for instance, showed that negative enthalpy values (ΔH°) are indicative of an exothermic process. researchgate.net

Influence of Ionic Strength: The ionic strength of the solution can significantly impact adsorption through electrostatic screening effects. youtube.com An increase in ionic strength can cause ions in the solution to accumulate near the charged adsorbent surface, creating a "screening effect" that shields the surface charge. youtube.com This can reduce the electrostatic attraction or repulsion between the surfactant and the surface. For the biosorption of metal cations, an increase in NaCl ionic strength from 2 to 200 mM was shown to have an adverse effect on adsorption capacity. mdpi.com For surfactant adsorption, this screening can compress the electrical double layer, potentially leading to increased adsorption by reducing repulsive forces between surfactant molecules already on the surface. However, it can also lead to competition for adsorption sites. mdpi.com

| Parameter | General Effect | Mechanism | Source |

|---|---|---|---|

| Decreasing pH | Increases adsorption on positively charged or neutral surfaces | Suppresses dissociation of the sulfonate head group, reducing electrostatic repulsion and enhancing hydrophobic interactions. | researchgate.netresearchgate.netksu.kz |

| Increasing Temperature | Variable; often decreases capacity for exothermic physical adsorption | Increases kinetic energy of molecules but can weaken adsorptive forces between the adsorbate and the surface. | nih.govresearchgate.net |

| Increasing Ionic Strength | Variable; can increase or decrease adsorption | Causes electrostatic screening, which can reduce repulsion between adsorbed molecules but also introduces competing ions. | youtube.commdpi.com |

The amphiphilic nature of this compound and its analogues makes them effective agents for surface modification. Dodecylbenzene sulphonic acid (DBSA) can act as both a surfactant and a dopant in the synthesis of polymer-based nanocomposites. semanticscholar.org For example, it has been used in the in-situ polymerization of polyaniline on the surface of γ-Al2O3 nanoparticles to create core-shell structures. semanticscholar.orgmdpi.com In this process, the DBSA facilitates the coating of the nanoparticles with the polymer. semanticscholar.orgmdpi.com This ability to direct the assembly of materials on a surface is fundamental to surface modification.

While specific studies on SAM formation by this compound are not detailed in the provided context, its molecular structure—a long, straight alkyl chain (hydrophobic tail) and a well-defined functional head group (hydrophilic sulphonate)—is ideal for the formation of ordered, self-assembled monolayers on appropriate substrates. Such modifications are used to alter surface properties like wettability, turning a hydrophilic surface hydrophobic or vice versa. mdpi.com

Emulsion and Dispersion Stabilization/Destabilization Mechanisms

This compound plays a dual role in emulsion systems. As a surfactant, its primary function is often to stabilize emulsions by acting at the oil-water interface. However, under specific conditions, it can also promote destabilization through flocculation and coalescence.

The fundamental mechanism by which surfactants like this compound stabilize emulsions is the reduction of interfacial tension (IFT) between the two immiscible phases (e.g., oil and water). mdpi.com The surfactant molecules adsorb at the interface, orienting their hydrophobic tails towards the oil phase and their hydrophilic heads towards the water phase. This adsorption lowers the free energy of the interface, making it easier to create and maintain a large interfacial area, which is characteristic of an emulsion with small droplets. researchgate.net

The reduction in IFT facilitates the dispersion of one liquid into another with less required energy. Studies on various surfactants show a clear trend where increasing the surfactant concentration leads to a decrease in IFT values, up to the critical micelle concentration (CMC). mdpi.com For example, a novel non-ionic surfactant was shown to reduce the IFT between oil and water from 30 to 14 dynes/cm. mdpi.com This principle is central to applications like enhanced oil recovery, where ultra-low IFT is desired to mobilize trapped oil. researchgate.net

While surfactants are stabilizers, they can also contribute to emulsion destabilization, which involves two primary steps: flocculation and coalescence. mdpi.com

Flocculation: This is the process where dispersed droplets aggregate into clusters or 'flocs' due to attractive forces between them. mdpi.com Flocculation itself does not involve the rupture of the interfacial film. In some cases, flocculation can be induced by a mechanism known as depletion flocculation. This can occur when charged micelles of a surfactant are electrostatically repelled from the surface of droplets carrying the same charge, creating a depletion zone that drives the droplets together. nih.gov

Coalescence: This is an irreversible process where flocculated droplets merge to form larger droplets, ultimately leading to phase separation. mdpi.com Coalescence occurs when the thin liquid film separating two droplets ruptures. mdpi.com The stability of this film is key to the stability of the emulsion. While surfactants strengthen this film by reducing IFT, changes in environmental conditions (like high salt concentration) can weaken it. High salt concentrations can accelerate coalescence, especially at elevated temperatures. nih.gov The principal mechanism for emulsion destabilization at high salt concentrations is often coalescence. nih.gov

Therefore, while this compound is primarily a stabilizer, its interaction with other components in a formulation and changes in the environment (pH, ionic strength) can shift its role towards promoting the flocculation and coalescence that lead to emulsion breakdown.

Influence on Interfacial Rheology and Emulsion Stability

The influence of this compound on interfacial rheology and the consequent stability of emulsions is a critical area of study, though detailed research findings and specific data for this particular long-chain alkylbenzene sulfonate are not extensively available in publicly accessible literature. However, the behavior of its shorter-chain analogue, sodium dodecylbenzene sulfonate (SDBS), has been investigated, and from these studies, general principles can be extrapolated to understand the potential role of this compound at interfaces.

Alkylbenzene sulfonates, as a class of anionic surfactants, are known to significantly alter the properties of oil-water interfaces. Their primary mechanism of action involves the reduction of interfacial tension, which is a key factor in the formation and stabilization of emulsions. The stability of such emulsions is not solely dependent on the reduction of interfacial tension but is also critically influenced by the rheological properties of the interfacial film formed by the surfactant molecules.

Detailed Research Findings

Research on related alkylbenzene sulfonates indicates that they can have a complex and sometimes dual role in emulsion stability. For instance, in systems containing other surface-active components like asphaltenes, the introduction of dodecylbenzene sulfonic acids can lead to two opposing effects. On one hand, they can enhance emulsion stability by lowering the interfacial tension. On the other hand, they may disrupt the structure of asphaltene films at the interface, potentially leading to destabilization.

The stability of an emulsion is intrinsically linked to the viscoelasticity of the interfacial film. A more viscoelastic interface, characterized by its dilational elasticity and viscosity, can better withstand mechanical stresses and prevent the coalescence of droplets. The dilational viscoelastic properties of interfaces stabilized by surfactants like SDBS have been shown to be non-monotonic functions of factors such as salt concentration. The addition of salts can either increase or decrease the dilational viscoelastic modulus depending on the surfactant concentration and the frequency of interfacial oscillation. This is attributed to the suppression of electrostatic repulsion between the hydrophilic head groups of the surfactant molecules in the presence of electrolytes, which in turn affects the packing and interaction of the surfactant molecules at the interface.

For long-chain alkylbenzene sulfonates like this compound, it is expected that the longer hydrophobic tail would lead to different interfacial packing and rheological behavior compared to its shorter-chain counterparts. Generally, a longer alkyl chain can lead to stronger intermolecular interactions at the interface, potentially resulting in a more condensed and rigid interfacial film. However, without specific experimental data, the precise impact on interfacial rheology and emulsion stability remains a subject for further investigation.

Data Tables

| Interfacial Rheological Parameter | Emulsion Stability Metric | Expected Influence of this compound (Hypothetical) |

| Interfacial Tension (mN/m) | Droplet Size (μm) | Significant reduction, facilitating smaller droplet formation. |

| Dilatational Elasticity (mN/m) | Coalescence Rate | Potentially high, leading to a resilient interfacial film that resists droplet merging. |

| Interfacial Viscosity (mPa·s·m) | Creaming/Sedimentation Rate | May increase, contributing to a more rigid interface and hindering droplet movement. |

Further empirical studies are required to populate such a table with quantitative data for this compound and to fully elucidate its role in stabilizing or destabilizing emulsions under various conditions.

Role in Complex Chemical Systems and Processes

Lubrication Science and Tribological Mechanisms

In the field of lubrication, long-chain alkylbenzene sulfonic acids are recognized for their ability to modify frictional properties and protect surfaces from wear. Their salts, known as sulfonates, are common components in lubricant packages, where they serve multiple functions, including as detergents and rust inhibitors minglanchem.comminglanchem.comseqens.com.

| Primary Function | Mechanism | Key Structural Component | Benefit |

|---|---|---|---|

| Friction Modifier | Forms a low-shear boundary film on metal surfaces. | Polar Sulphonic Acid Head & Non-polar Octadecyl Tail | Reduces energy loss due to friction; improves fuel efficiency minglanchem.comminglanchem.com. |

| Anti-wear Agent | Prevents direct asperity contact between rubbing surfaces. | Oriented molecular layer (Boundary Film) | Minimizes material loss and extends equipment lifespan minglanchem.comminglanchem.com. |

| Detergent/Dispersant | Suspends contaminants and prevents deposit formation. | Amphiphilic Nature | Maintains engine cleanliness and proper oil flow minglanchem.com. |

The primary mechanism by which octadecylbenzenesulphonic acid reduces friction and wear is through the formation of a boundary lubrication film. Under conditions where the lubricant film is too thin to prevent surface-to-surface contact (boundary lubrication regime), the additive molecules adsorb onto the metal surfaces. The polar sulphonic acid group anchors the molecule to the metallic surface, while the long octadecyl hydrocarbon tails orient themselves nearly perpendicular to the surface minglanchem.com.

This orientation results in the formation of a dense, ordered monolayer that acts as a protective cushion. This molecular "carpet" physically separates the moving surfaces, preventing direct metal-to-metal contact and subsequent adhesion and wear. The shear forces are then accommodated within this low-shear-strength film rather than by the metal asperities themselves, leading to a significant reduction in the coefficient of friction minglanchem.com.

The amphiphilic nature of this compound dictates its interactions within a lubricant formulation. The long, non-polar octadecyl tail is readily soluble in hydrocarbon-based mineral or synthetic oils, ensuring its dispersal throughout the lubricant researchgate.net. At the molecular level, this tail interacts with the base oil molecules via van der Waals forces.

Corrosion Inhibition Mechanisms

This compound and its related salts are effective corrosion inhibitors for various metals in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface and form a barrier that isolates the metal from the corrosive medium.

The effectiveness of a corrosion inhibitor is highly dependent on its ability to adsorb onto the metal surface. For this compound, this adsorption is facilitated by the polar sulphonic acid group. The process can occur through two main pathways:

Physisorption (Physical Adsorption): This involves weaker electrostatic interactions, such as van der Waals forces or dipole-dipole interactions, between the inhibitor molecule and the electrically charged metal surface.

Chemisorption (Chemical Adsorption): This involves stronger forces, including the formation of a coordinate bond between the lone pair electrons of the oxygen or sulfur atoms in the sulphonic acid group and the vacant d-orbitals of the metal atoms on the surface researchgate.netekb.eg.

The adsorption process often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of inhibitor molecules on the metal surface researchgate.netresearchgate.netqu.edu.qa. The negative values for the free energy of adsorption found in studies of similar compounds indicate a spontaneous adsorption process researchgate.net.

Upon adsorption, the this compound molecules arrange themselves into a densely packed film. The long, hydrophobic octadecyl tails are oriented away from the metal surface, creating a barrier that repels water and other corrosive species researchgate.net. This protective layer effectively blocks the active sites on the metal surface where corrosion reactions would typically occur.

This formation of a stable, thin, and non-reactive surface film is a form of passivation google.comgoogle.com. The inhibitor helps to create and maintain a passive state on the metal, drastically reducing the corrosion rate osti.gov. The quality of this protective film is enhanced by the long C18 alkyl chain, which increases the thickness and hydrophobicity of the barrier, providing superior corrosion protection compared to shorter-chain analogues.

| Inhibition Aspect | Description | Governing Factors |

|---|---|---|

| Adsorption Type | Can be physisorption (electrostatic) or chemisorption (coordinate bonding) researchgate.netekb.eg. | Metal type, corrosive medium, inhibitor concentration, temperature. |

| Protective Film | A densely packed, oriented monolayer of inhibitor molecules forms on the surface. | Molecular structure (long octadecyl chain). |

| Barrier Mechanism | The hydrophobic alkyl tails create a barrier that displaces water and blocks corrosive ions from reaching the metal surface researchgate.net. | Chain length and packing density. |

| Passivation | The adsorbed layer stabilizes the metal surface, creating a passive film that resists dissolution in the corrosive environment google.comosti.gov. | Inhibitor's ability to bond with the surface and form a stable layer. |

Synergistic Effects with Other Inhibitors and Environmental Factors

The performance of this compound as a corrosion inhibitor can be significantly enhanced through synergistic interactions with other chemical compounds. Synergy occurs when the combined inhibitory effect of two or more substances is greater than the sum of their individual effects. When used in combination with other inhibitors, such as phosphates, benzoates, or certain metal salts like zinc chloride, this compound contributes to the formation of a more robust and resilient protective film on metal surfaces. researchgate.netresearchgate.net

The mechanism often involves the anionic sulphonate head of the acid adsorbing onto the positively charged metal surface, while the long octadecyl tail creates a hydrophobic barrier. A secondary inhibitor can then interact with this primary layer, filling in pores or strengthening the film through chemical bonding, leading to a denser, more impervious layer that offers superior protection against corrosive agents. researchgate.net For instance, studies on similar sulphonate inhibitors have shown that combinations with trisodium phosphate and sodium benzoate lead to enhanced corrosion inhibition efficiency. researchgate.net

Environmental factors also play a crucial role in the inhibitory action of this compound.

pH: The stability of the protective film is sensitive to pH. In highly acidic environments (pH < 4) or alkaline conditions (pH > 9), the protective oxide layer on some metals can become unstable, potentially reducing the inhibitor's effectiveness. yu.edu.joyu.edu.jo

Temperature: An increase in temperature generally decreases the efficiency of corrosion inhibitors as it can increase the corrosion rate and reduce the strength of the adsorptive bonds between the inhibitor and the metal surface. yu.edu.jo

Presence of Other Ions: The presence of aggressive ions, particularly chlorides, can challenge the integrity of the protective film. However, the synergistic effect with other inhibitors can counteract this by forming more resilient surface layers.

Rheological Modification in Fluid Systems

This compound is a highly effective rheological modifier, particularly in the petroleum industry, where it is used to improve the flow properties of crude oil.

Viscosity Reduction Mechanisms in Heavy Oil and Viscoelastic Fluids

The high viscosity of heavy crude oil, primarily due to the presence of complex molecules like asphaltenes and resins, presents significant challenges for extraction and transportation. researchgate.net this compound functions as a powerful viscosity-reducing agent primarily through two mechanisms:

Disruption of Molecular Networks: The molecules of the acid can interact with polar components in the crude oil, such as asphaltenes and resins. The polar sulphonic acid group can form hydrogen bonds with these components, while the long, non-polar octadecyl chain improves solubility within the oil phase. This interaction disrupts the intermolecular forces that cause asphaltene and resin molecules to aggregate into large, flow-impeding networks, thereby reducing the bulk viscosity of the fluid. researchgate.net

Research on related alkylbenzene sulphonates has demonstrated significant viscosity reduction. For example, barium octadecylbenzenesulphonate has been shown to achieve a viscosity reduction ratio of 84.23% at 30°C. academie-sciences.fr

Pour Point Depression Mechanisms and Wax Crystallization Inhibition

In waxy crude oils, a decrease in temperature causes paraffin waxes to crystallize and form an interlocking three-dimensional network, causing the oil to gel and cease flowing. The temperature at which this occurs is known as the pour point. clariant.com this compound and its salts act as effective pour point depressants (PPDs) by interfering with this wax crystallization process. researchgate.net

The primary mechanisms are:

Co-crystallization: The long, linear octadecyl chain of the acid is structurally similar to the n-paraffin chains in the wax. This allows the PPD molecule to integrate itself into the growing wax crystal lattice. clariant.com

Crystal Growth Inhibition: Once incorporated, the bulky phenylsulphonate head group disrupts the regular, orderly packing of the paraffin molecules. This steric hindrance prevents the crystals from growing into the large, flat plates that readily interlock to form a gel network. researchgate.net

Nucleation and Dispersion: The acid can also act as a nucleating agent, promoting the formation of a larger number of smaller, more irregular wax crystals. These smaller crystals are less likely to agglomerate and are more easily dispersed within the oil, allowing the fluid to remain mobile at lower temperatures. clariant.com

Studies have shown that alkylbenzene sulphonates can effectively lower the pour point of crude oil. academie-sciences.frresearchgate.net The effectiveness is linked to the linear hydrocarbon tail, which is essential for the co-crystallization mechanism. researchgate.net

Advanced Materials and Nanocomposite Interactions

The unique surfactant properties of this compound make it valuable in the field of advanced materials, particularly in the stabilization of nanomaterials and their integration into polymer composites.

Role in Dispersing and Stabilizing Nanoparticles and Colloids

Nanoparticles in a suspension have a high surface energy and a natural tendency to aggregate to minimize this energy, leading to instability and loss of desired nanoscale properties. nih.gov this compound acts as a stabilizer by adsorbing onto the surface of these particles. nih.gov

The stabilization is achieved through two primary mechanisms:

Electrostatic Repulsion: The sulphonate head group imparts a negative charge to the surface of the nanoparticles. The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching one another and aggregating. mdpi.com

Steric Hindrance: The long, hydrophobic octadecyl tails project from the nanoparticle surface into the surrounding medium. This creates a protective layer that physically prevents the particles from coming into close contact.

This dual-action stabilization is crucial for maintaining a homogenous dispersion of nanoparticles in various applications, from advanced coatings to drug delivery systems. nih.gov

Integration into Polymer Matrices and Composite Materials

In polymer matrix composites, achieving a strong interface and uniform dispersion of fillers or reinforcing agents is critical for optimal mechanical and physical properties. This compound can be integrated into these systems to serve several functions:

Dispersing Aid: For inorganic fillers (like clays or metal oxides) in a non-polar polymer matrix, the acid can function as a coupling agent. Its polar head adsorbs onto the filler surface, while its non-polar tail interacts favorably with the polymer matrix, improving compatibility and preventing agglomeration of the filler particles.

Emulsifier in Polymerization: In emulsion polymerization processes, where polymer latexes are formed, alkylbenzene sulphonates act as essential emulsifiers. atamanchemicals.com They stabilize the monomer droplets in the aqueous phase, where polymerization occurs, leading to the formation of a stable polymer dispersion. Condensation products of alkylbenzene sulphonic acid with other chemicals have been specifically developed for use as secondary emulsifiers in the production of synthetic polymers. google.com

Proton Conductivity: In specialized applications like proton exchange membranes for fuel cells, the sulphonic acid group (-SO₃H) can be incorporated into the polymer structure to facilitate proton transport, a key function for membrane efficiency. researchgate.net

Environmental Transformations and Fate Pathways

Biodegradation Pathways and Microbial Degradation Mechanisms

The principal mechanism for the environmental removal of octadecylbenzenesulphonic acid is biodegradation. cleaninginstitute.org LAS compounds are known to be readily biodegradable under aerobic conditions, while degradation is significantly slower or negligible in anaerobic environments. industrialchemicals.gov.aunih.gov

The aerobic biodegradation of LAS is a multi-step process initiated by microorganisms, such as bacteria from the Pseudomonas and Alcaligenes genera. hibiscuspublisher.comnih.gov The degradation pathway proceeds as follows:

ω-Oxidation : The process begins with the enzymatic oxidation of the terminal methyl group at the far end of the octadecyl (C18) alkyl chain. industrialchemicals.gov.auhibiscuspublisher.com This initial attack is a critical step that commences the breakdown of the hydrophobic tail.

β-Oxidation : Following the initial oxidation, the alkyl chain is progressively shortened by a sequence of β-oxidation steps, where two-carbon units are sequentially cleaved from the chain. nih.govresearchgate.net This process leads to the formation of a series of water-soluble intermediate metabolites known as sulfophenyl carboxylates (SPCs). industrialchemicals.gov.auhibiscuspublisher.com

Aromatic Ring Cleavage and Desulfonation : Once the alkyl chain has been sufficiently shortened, microorganisms cleave the aromatic benzene (B151609) ring. nih.govresearchgate.net The sulfonate group (–SO₃H) is then removed from the ring in a step called desulfonation. hibiscuspublisher.comnih.gov

Under anaerobic conditions, such as those found in deep sediments or some sludge digesters, the degradation of LAS is severely inhibited. nih.gov However, research has identified a potential anaerobic pathway in sulfate-reducing marine sediments, which is initiated by the addition of fumarate (B1241708) to the alkyl chain, leading to the formation of different metabolites than those seen in aerobic pathways. acs.org

Table 1: Key Microbial Degradation Pathways for Linear Alkylbenzene Sulfonates (LAS)

| Pathway Type | Conditions | Initial Step | Key Intermediates | Final Products | Rate |

| Aerobic Biodegradation | Aerobic (Oxygen Present) | ω-oxidation of the alkyl chain | Sulfophenyl Carboxylates (SPCs) | CO₂, H₂O, SO₄²⁻ | Rapid |

| Anaerobic Biodegradation | Anaerobic (Oxygen Absent) | Fumarate addition to the alkyl chain | Sulfophenyl dicarboxylic acids | Incomplete Mineralization | Very Slow |

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis, Oxidation)

Abiotic degradation processes are not considered significant environmental fate pathways for this compound under typical environmental conditions. cleaninginstitute.org

Hydrolysis : The chemical structure of linear alkylbenzene sulfonates, characterized by a stable carbon-carbon backbone and a chemically robust benzene ring and sulfonic acid group, lacks functional groups that are susceptible to hydrolysis under normal environmental pH and temperature ranges. cleaninginstitute.org Therefore, hydrolysis is not an important removal mechanism. cleaninginstitute.org

Photolysis : Direct degradation by sunlight (photolysis) is not a significant environmental transformation process for LAS. cleaninginstitute.org While laboratory studies have shown that LAS can be degraded by ultraviolet (UV) radiation, particularly in the presence of catalysts like titanium dioxide or hydrogen peroxide, these conditions are not representative of natural surface waters. tandfonline.comwho.int

Oxidation : Non-biological chemical oxidation is not a primary degradation pathway for LAS in the environment. cleaninginstitute.org The oxidative breakdown of the molecule is almost exclusively mediated by microbial enzymatic activity as described in the biodegradation section.

Environmental Transport and Distribution Modeling

As an anionic surfactant, this compound dissociates in water and has a low vapor pressure, meaning it is not expected to volatilize significantly from water or soil surfaces. cleaninginstitute.orgindustrialchemicals.gov.au Its distribution in the environment is primarily governed by its tendency to partition between water and solid phases.

LAS exhibits a strong affinity for organic matter, leading to significant adsorption (sorption) to sewage sludge, soil, and sediment. cleaninginstitute.orgindustrialchemicals.gov.au This partitioning behavior effectively reduces its concentration in the water column and limits its mobility. The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a substance's tendency to bind to soil organic matter, has a derived log Koc value of approximately 3.4 for an average LAS mixture. heraproject.com For individual LAS molecules, the sorption strength increases with the length of the alkyl chain; therefore, the C18 homologue is expected to sorb more strongly than shorter-chain LAS. acs.org

In terrestrial environments, such as agricultural land where sewage sludge is applied, LAS is degraded rapidly. nih.gov The combination of strong sorption to soil particles and rapid aerobic biodegradation results in negligible downward movement, minimizing the potential for leaching into groundwater. cleaninginstitute.orgnih.gov The half-life of LAS in soil is estimated to be between one and three weeks. wikipedia.orgnih.gov

This compound is not expected to significantly bioaccumulate in environmental systems. industrialchemicals.gov.au Although the long C18 alkyl chain imparts hydrophobicity, the surfactant nature of the molecule and its metabolic breakdown mean that traditional predictors of bioaccumulation, such as the octanol-water partition coefficient (Kow), are not reliable. industrialchemicals.gov.au

The potential for bioaccumulation is assessed using the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water. Studies on various fish species with LAS homologues (C10-C13) have shown that BCF values are generally low. industrialchemicals.gov.au The BCF increases with the length of the alkyl chain, with a measured BCF of 987 L/kg for a C13 LAS isomer, the highest value reported in these studies. industrialchemicals.gov.au While a specific BCF for C18 LAS is not available, it is not expected to exceed the regulatory thresholds of concern (typically BCF ≥ 2000). industrialchemicals.gov.au Furthermore, any accumulated LAS is readily metabolized and cleared from fish tissues, with a reported half-life of two to three days. who.int

Table 2: Bioconcentration Factors (BCF) for Linear Alkylbenzene Sulfonates (LAS) in Fish

| LAS Homologue | BCF Range (L/kg) | Bioaccumulation Potential | Reference |

| C10 - C12 LAS | < 211 | Low | industrialchemicals.gov.au |

| C13 LAS | up to 987 | Low | industrialchemicals.gov.au |

| C10 - C13 LAS (overall) | 2 - 987 | Low | industrialchemicals.gov.au |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics and Simulation Studies of Interfacial Behavior

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the interfacial behavior of surfactants, including long-chain linear alkylbenzene sulfonates (LAS) like octadecylbenzenesulphonic acid. These computational methods provide atomistic-level insights into the arrangement and dynamics of surfactant molecules at interfaces, such as air-water or oil-water, which are critical for their function in various applications.

Studies on a series of linear alkylbenzene sulfonates at the water/air interface have revealed that both the length of the alkyl tail and the position of the benzene (B151609) ring attachment influence the resulting surface tension and the orientation of the surfactant molecules. researchgate.netelsevierpure.comnih.gov For a molecule like this compound, with its long C18 alkyl chain, it is expected that it would significantly lower the interfacial tension. The hydrophobic octadecyl tail would preferentially orient itself away from the aqueous phase, extending into the air or oil phase, while the hydrophilic benzenesulphonic acid head group remains anchored in the water.

MD simulations allow for the calculation of various structural and dynamic properties of the surfactant monolayer. The average tilt angle of the LAS molecules with respect to the interface normal is one such property that is correlated with the packing density and interfacial tension. researchgate.net Longer alkyl chains, such as the octadecyl chain, generally lead to more ordered and compact packing at the interface. researchgate.net

Furthermore, simulations can elucidate the interfacial thickness and the distribution of different molecular components across the interface. For instance, in a decane-water system, the interfacial thickness is influenced by the surfactant's molecular architecture. researchgate.net The miscibility of the surfactant's alkyl tail with the oil phase plays a crucial role in determining the interfacial tension, with optimal reduction achieved when the effective length of the alkyl tail matches that of the oil molecules. researchgate.net

Table 1: Key Findings from Molecular Dynamics Simulations of Linear Alkylbenzene Sulfonates (LAS) at Interfaces

| Parameter Investigated | Key Findings | Relevance to this compound |

|---|---|---|

| Surface Tension | Surface tension is related to both the length and the degree of branching of the alkyl tails. researchgate.net | The long, linear octadecyl chain is expected to be highly effective at reducing interfacial tension. |

| Molecular Orientation (Tilt Angle) | The average tilt angle of LAS molecules is influenced by the alkyl tail length and branching. researchgate.net | A more ordered and tilted arrangement is anticipated due to the long C18 chain, leading to dense packing. |

| Interfacial Thickness | Interfacial thickness is affected by the surfactant's molecular structure and its interaction with the oil phase. researchgate.net | The long octadecyl tail would contribute to a well-defined and potentially thicker interfacial layer. |

| Mobility and Solubility | Mobility and solubility are primarily determined by the length of the alkyl tail. researchgate.net | The octadecyl chain will dominate its solubility characteristics, making it poorly soluble in water. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of surfactant molecules like this compound at a fundamental level. These methods can provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding intermolecular interactions.

DFT calculations have been performed on similar, shorter-chain molecules like dodecylbenzenesulphonic acid (DBSA) and its sodium salt (SDBS) to determine their structural, energetic, and thermodynamic parameters. aljest.net Such studies reveal the optimized geometry of the molecule, including bond lengths and angles. For this compound, the geometry would consist of the extended zig-zag conformation of the octadecyl chain, the planar benzene ring, and the tetrahedral arrangement around the sulfur atom in the sulphonic acid group.

A key aspect of understanding the reactivity of these molecules is the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of the molecule's chemical reactivity and stability. aljest.net For sulphonic acid-containing surfactants, these calculations have shown a high reactivity, which promotes electrophilic interactions with other species. aljest.net

The charge distribution within the molecule is another important factor. The sulphonic acid head group is highly polar and carries a significant negative charge, which is responsible for its hydrophilic nature and its interaction with water molecules and counterions. DFT studies on the hydration of alkyl sulfate (B86663) surfactants have shown that the hydrophilic head group forms a stable hydration shell with several water molecules through hydrogen bonding. researchgate.nettandfonline.com A similar strong hydration is expected for the benzenesulphonic acid head group of this compound.

Table 2: Insights from Quantum Chemical Calculations on Related Surfactant Molecules

| Calculated Property | General Findings for Sulphonate Surfactants | Implications for this compound |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths and angles for the hydrophilic head group and hydrophobic tail. aljest.net | Predicts a structure with an extended alkyl chain, a planar benzene ring, and a polar sulphonic acid group. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Calculations indicate high reactivity, promoting electrophilic interactions. aljest.net | The electronic structure suggests a propensity for interaction with other molecules at interfaces. |

| Charge Distribution | Significant negative charge is localized on the sulphonate head group. | This charge distribution is responsible for its strong hydrophilic character and interaction with water. |

| Hydration Behavior | The hydrophilic group forms a stable hydration shell with multiple water molecules via hydrogen bonds. researchgate.nettandfonline.com | The benzenesulphonic acid head group is expected to be strongly hydrated in aqueous environments. |

Emerging Research Directions and Future Perspectives

Novel Synthesis Routes and Sustainable Production

The traditional synthesis of alkylbenzene sulfonates has often involved catalysts and processes with environmental drawbacks. Current research is actively exploring greener and more efficient alternatives.

A notable development is the synthesis of long-chain (C18-C26) linear alkylbenzene sulfonic acids through the alkylation of benzene (B151609) with long-chain linear alpha-olefins using acidic catalysts. google.comgoogle.com This method can employ catalysts such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or hydrochloric acid (HCl), and is presented as an alternative to processes that use more hazardous substances like hydrogen fluoride, thereby reducing environmental pollution concerns. google.com The reaction typically occurs at temperatures between 30 and 80°C. google.comgoogle.com Following the alkylation to produce the linear alkylbenzene, the intermediate is reacted with a sulfonating agent to yield the final sulfonic acid. google.com

Further innovation in sustainable production focuses on the development of novel catalysts and process promoters. One area of investigation is the creation of carbon-based solid acid catalysts. These can be synthesized using alkyl benzene sulfonic acid in a hydrothermal method, offering a potentially reusable and safer catalyst for esterification and other reactions. scirp.org Additionally, the use of "green promoters" like ethanol (B145695) in the synthesis of related compounds, such as linear alkylbenzene calcium sulfonate nanoparticles, highlights a move towards more environmentally benign production processes. ijnc.ir

These advancements aim to improve the quality and performance of the final product, targeting high active matter content and specific molecular weights, which are crucial for applications in industrial lubricants and oils. google.com

Table 1: Comparison of Catalysts in Alkylbenzene Sulfonic Acid Synthesis

| Catalyst System | Advantages | Challenges |

| Hydrogen Fluoride (HF) | Established technology | High toxicity, corrosion, and environmental risk. google.com |

| Aluminum Chloride (AlCl₃) | Effective for alkylation | Can be difficult to handle and dispose of. |

| Solid Acid Catalysts | Reusable, potentially lower environmental impact. scirp.org | May require further research to optimize activity and stability. |

| Acidic Catalyst Mixtures (e.g., AlCl₃/BF₃) | Can offer high yields and product quality. google.com | Complexity in handling and catalyst recovery. |

Advanced Applications in Interfacial Engineering

The efficacy of octadecylbenzenesulphonic acid as a surfactant is fundamentally linked to its behavior at interfaces, such as oil-water and air-water boundaries. Research into its interfacial properties is crucial for optimizing its performance in various applications, from industrial processes to consumer products.

Advanced studies in interfacial engineering are exploring the dilational rheology of alkylbenzene sulfonates. The dilational viscoelasticity of the surfactant film at an interface is a key parameter that governs the stability of foams and emulsions. semanticscholar.org For instance, research on hydroxyl-substituted alkylbenzene sulfonates has shown that the molecular structure, particularly the presence and position of long-chain alkyl groups, significantly influences the strength and properties of the interfacial film. semanticscholar.orgnih.gov

These fundamental insights are critical for applications such as:

Emulsion and Foam Stabilization: In industries ranging from food processing to cosmetics and materials science, the ability to create and stabilize emulsions and foams is paramount. The stability of these systems is often enhanced by the presence of surfactants that create a resilient film at the oil-water or air-water interface. researchgate.net The long alkyl chain of this compound contributes to strong intermolecular interactions, which can lead to the formation of stable foams and emulsions. nih.gov

Enhanced Oil Recovery (EOR): In the petroleum industry, surfactants are injected into reservoirs to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil. The performance of these surfactants is directly related to their interfacial properties under reservoir conditions.

Ongoing research aims to tailor the molecular architecture of long-chain alkylbenzene sulfonates to achieve specific interfacial properties for targeted applications.

Green Chemistry and Environmental Remediation Strategies

The environmental fate of surfactants is a significant area of research, with a strong emphasis on biodegradability and the development of remediation strategies for contaminated sites.

Linear alkylbenzene sulfonates (LAS), including this compound, are known to be more readily biodegradable than their branched-chain counterparts. wikipedia.orgresearchgate.net The degradation process typically occurs under aerobic conditions, with microorganisms breaking down the alkyl chain. wikipedia.org The half-life of LAS in the environment is estimated to be between one and three weeks. wikipedia.org

In the context of environmental remediation, surfactants can play a role in cleaning up contaminated soil and water. For instance, the remediation of oil-polluted soils can be enhanced by the synergistic use of microorganisms and substances like humic acids, which act as natural chelators and facilitate the breakdown of hydrocarbons. espublisher.com Surfactants can potentially aid this process by increasing the bioavailability of the pollutants to the microorganisms.

Furthermore, research into soil remediation techniques for heavy metal contamination has explored methods like extraction with organic acids followed by electrochemical adsorption. nih.govstanford.edu While not directly involving this compound in the cited studies, these innovative approaches represent the direction of green chemistry in environmental cleanup, where high-performance surfactants could potentially be integrated to improve efficiency. The development of remediation strategies that are both effective and environmentally benign is a key goal of green chemistry.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The complexity of surfactant behavior and the vast number of potential molecular structures and formulations present a significant challenge for traditional research methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and optimization of surfactants like this compound.

Key areas where AI and ML are making an impact include:

Property Prediction: Machine learning algorithms, such as artificial neural networks (ANNs), can be trained on existing data to predict the properties of new or modified surfactant molecules. chemengineerkey.com This can guide the synthesis of surfactants with desired characteristics.

Formulation Optimization: AI can be used to optimize complex formulations containing multiple components, including surfactants, for specific applications. This can involve predicting the performance of a formulation under different conditions.

Understanding Complex Systems: AI models can help to uncover complex, non-linear relationships between the structure of a surfactant and its performance, providing insights that may not be apparent from traditional analysis. chemengineerkey.com

Accelerating Remediation Strategies: In environmental applications, AI can be used to model and predict the fate and transport of pollutants in the soil and to optimize remediation strategies. nih.govresearchgate.net

While the application of AI specifically to this compound is still an emerging area, the broader trends in the field of chemistry and materials science indicate a significant potential for these technologies to revolutionize the development and application of this important surfactant.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing octadecylbenzenesulphonic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of octadecylbenzene using sulfuric acid or oleum under controlled temperature (40–80°C). Characterization requires nuclear magnetic resonance (NMR, <sup>1</sup>H/<sup>13</sup>C) to confirm sulfonic acid group attachment and alkyl chain integrity. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity (>95% by area normalization). For reproducibility, experimental protocols must specify molar ratios, reaction time, and purification steps (e.g., neutralization with NaOH for salt formation) .

Q. How can researchers ensure the structural identity and purity of this compound derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FT-IR : Confirm sulfonic acid (–SO3H) stretching bands at 1030–1200 cm<sup>-1</sup>.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M-H]<sup>-</sup> at m/z 430–450).

- Elemental Analysis : Match calculated vs. observed C, H, S, and O percentages (±0.3% tolerance).

For purity, use differential scanning calorimetry (DSC) to check melting behavior and thermogravimetric analysis (TGA) for decomposition profiles .

Advanced Research Questions

Q. What experimental design strategies optimize the interfacial activity of this compound in surfactant studies?

- Methodological Answer : Use a factorial design of experiments (DoE) to evaluate critical variables:

- Variables : pH (2–12), temperature (25–60°C), ionic strength (NaCl 0.1–1.0 M).

- Response Metrics : Critical micelle concentration (CMC) via surface tension measurements (Du Noüy ring method), micelle size (dynamic light scattering).

Statistical models (ANOVA) identify dominant factors. For example, ionic strength inversely correlates with CMC due to charge screening effects .

Q. How can researchers resolve contradictions in reported spectral data for this compound isomers?

- Methodological Answer : Contradictions often arise from positional isomerism (e.g., ortho vs. para substitution). Strategies include:

- 2D NMR (COSY, NOESY) : Resolve coupling patterns to distinguish substitution positions.

- X-ray crystallography : Resolve crystal structures of sodium salts (e.g., CAS 27177-79-3) to confirm sulfonate group orientation .

Cross-validate findings with computational chemistry (DFT simulations of <sup>13</sup>C chemical shifts) .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct biodegradation studies under OECD 301 guidelines:

- Test System : Activated sludge inoculum, 28-day incubation.

- Analytical Tools : LC-MS/MS to track degradation intermediates (e.g., short-chain alkylbenzenesulfonates).

Ecotoxicity assays (e.g., Daphnia magna immobilization) quantify acute toxicity of byproducts. Compare degradation pathways (aerobic vs. anaerobic) using stable isotope probing (SIP) .

Data Analysis and Reporting

Q. How should researchers present contradictory data on this compound’s solubility in polar solvents?

- Methodological Answer :

- Standardize Protocols : Specify solvent pre-treatment (e.g., degassing), temperature control (±0.1°C).

- Report Saturation Curves : Use UV-Vis spectroscopy (λ = 220 nm for aromatic absorbance) to quantify solubility limits.

Discrepancies may arise from impurities (e.g., residual benzene); thus, include Karl Fischer titration for water content validation .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Apply multivariate analysis:

- Principal Component Analysis (PCA) : Correlate alkyl chain length (C10–C18) with critical micelle concentration (CMC).

- QSAR Models : Use molecular descriptors (logP, polar surface area) to predict antimicrobial efficacy against Gram-positive bacteria. Validate models with leave-one-out cross-validation (LOOCV) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Deposit Raw Data : Share NMR spectra, chromatograms, and thermal analysis curves in open repositories (e.g., Zenodo).

- Detailed Supplementary Materials : Include step-by-step videos for complex procedures (e.g., sulfonation under inert atmosphere).

Follow the Beilstein Journal’s guidelines for experimental reporting, emphasizing reagent lot numbers and instrument calibration dates .

Q. What ethical frameworks apply to toxicity testing of this compound in biological models?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies. For in vitro assays (e.g., cytotoxicity in HEK293 cells), follow OECD 423 guidelines for humane endpoint criteria. Disclose conflicts of interest, particularly if funding originates from surfactant manufacturers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.